4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is an organic compound characterized by its unique structural features, which include a trifluoromethyl group and a pyrazole ring. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and applications. The molecular formula for this compound is CHFNO, and it has a molecular weight of approximately 285.22 g/mol. Its CAS number is 1431966-70-9, indicating its registration in chemical databases for regulatory and research purposes .
This compound belongs to the class of benzoic acids, specifically those substituted with a pyrazole moiety. The trifluoromethyl group enhances its chemical properties, making it a subject of interest in the development of new pharmaceuticals, particularly as antimicrobial agents. The presence of amino functional groups also suggests potential applications in drug design and synthesis .
The synthesis of 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of pyrazole derivatives, utilizing reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate.
Another effective method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions, suitable for large-scale production. This reaction typically employs boronic acids and requires palladium catalysts, making it efficient for synthesizing complex organic molecules like this compound .
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized compound.
The molecular structure of 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid features:
The structural configuration can be represented as follows:
This unique arrangement contributes to the compound's reactivity and biological activity .
4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction. The choice of reagents greatly influences the efficiency and selectivity of the reactions .
The mechanism of action for 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid primarily revolves around its interaction with biological targets such as enzymes or receptors involved in microbial growth inhibition. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.
Studies have shown that derivatives containing trifluoromethyl groups exhibit potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. This suggests that the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
The physical properties of 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid include:
Chemical properties include:
These properties are crucial for understanding how this compound behaves in biological systems and its potential applications in drug formulation .
4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has several scientific uses:
This hybrid scaffold integrates three pharmacologically significant elements: a 4-aminopyrazole core imparting hydrogen bonding capacity, a lipophilic trifluoromethyl group (–CF₃) enhancing membrane permeability and metabolic stability, and a terminal benzoic acid moiety enabling salt formation for solubility modulation. The molecular formula (C₁₂H₁₀F₃N₃O₂; MW 285.23 g/mol) features a methylene bridge connecting the pyrazole N1-position to the benzoic acid para-position (Canonical SMILES: C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O) [1] [2]. The hydrochloride salt (C₁₂H₁₁ClF₃N₃O₂; CAS 1431966-70-9) further improves aqueous solubility for biological testing [4] [10]. This strategic fusion creates a compact, drug-like structure with calculated logP ~1.8–2.0, facilitating cellular penetration – a critical attribute for targeting intracellular pathogens [8].
The compound emerged from systematic derivatization of pyrazole-aniline hybrids showing negligible activity (MIC >50 μg/mL). Introduction of the –CF₃ group at pyrazole C3 dramatically enhanced potency against ESKAPE pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values plunging to 0.78 μg/mL [6] [9]. Its bactericidal (vs. bacteriostatic) profile distinguishes it from classical protein synthesis inhibitors, showing rapid killing kinetics (≥3-log reduction in CFU within 6 hours at 4×MIC) against stationary-phase cells and biofilm-embedded MRSA [6] [9]. This efficacy extends to clinical isolates, including:
Table 1: Pathogen Spectrum Coverage
Bacterial Strain | MIC Range (μg/mL) | Resistance Profile | |
---|---|---|---|
S. aureus ATCC 29213 | 0.78–3.12 | MRSA, VRSA | |
E. faecium ATCC 700221 | 1.56–6.25 | VRE | |
Bacillus subtilis ATCC 6051 | ≤0.78 | N/A | |
S. epidermidis ATCC 12228 | 3.12–12.5 | Biofilm-forming | [6] [9] |
This review synthesizes multidisciplinary advances in:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1